molecular formula C9H17N3O B13486754 5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine

Katalognummer: B13486754
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: UGXRKPCPYKIDSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: The butoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Wirkmechanismus

The mechanism of action of 5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-1h-pyrazole: Lacks the butoxy group, resulting in different chemical properties and applications.

    5-Amino-1,3-dimethylpyrazole: Contains an amino group instead of a butoxy group, leading to distinct reactivity and biological activity.

    N,N-Dimethyl-3,5-dinitro-1h-pyrazol-4-amine:

Uniqueness

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

5-butoxy-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-4-5-6-13-9-8(10)7(2)11-12(9)3/h4-6,10H2,1-3H3

InChI-Schlüssel

UGXRKPCPYKIDSK-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C(=NN1C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.